(8-cyanonaphthalen-1-yl)boronic acid
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Overview
Description
(8-Cyanonaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The specific structure of this compound includes a naphthalene ring substituted with a cyano group at the 8th position and a boronic acid group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-cyanonaphthalen-1-yl)boronic acid typically involves the borylation of 8-cyanonaphthalene. One common method is the palladium-catalyzed borylation reaction, where 8-cyanonaphthalene is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (8-Cyanonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Amino-naphthalene derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(8-Cyanonaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (8-cyanonaphthalen-1-yl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group interacts with target molecules through the formation of boronate esters, which can be reversed under specific conditions, allowing for dynamic and responsive systems .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- Naphthalen-1-ylboronic acid
Comparison: (8-Cyanonaphthalen-1-yl)boronic acid is unique due to the presence of both a cyano group and a naphthalene ring, which confer distinct electronic and steric properties. Compared to phenylboronic acid and 4-cyanophenylboronic acid, the naphthalene ring in this compound provides additional aromatic stabilization and potential for π-π interactions. The cyano group further enhances its reactivity and potential for functionalization .
Properties
CAS No. |
2116503-34-3 |
---|---|
Molecular Formula |
C11H8BNO2 |
Molecular Weight |
197 |
Purity |
95 |
Origin of Product |
United States |
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